Silver bromide

Overview

Description

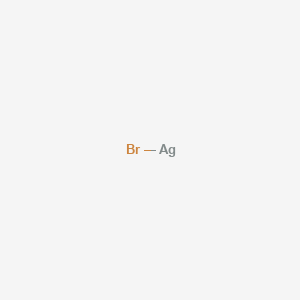

Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials. This compound can be found naturally as the mineral bromargyrite and is widely used in photographic films .

Preparation Methods

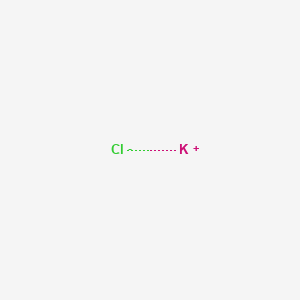

Synthetic Routes and Reaction Conditions: Silver bromide is typically prepared by the reaction of silver nitrate with an alkali bromide, such as potassium bromide:

AgNO3(aq)+KBr(aq)→AgBr(s)+KNO3(aq)

This reaction results in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support. The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

Chemical Reactions Analysis

Types of Reactions: Silver bromide undergoes various chemical reactions, including:

Photochemical Decomposition: When exposed to light, this compound decomposes to form metallic silver and bromine.

Complex Formation: this compound reacts with liquid ammonia to form ammine complexes such as Ag(NH₃)₂Br.

Common Reagents and Conditions:

Ammonia: Used to form ammine complexes.

Light: Triggers photochemical decomposition.

Major Products:

Metallic Silver: Formed during photochemical decomposition.

Ammine Complexes: Formed during reactions with ammonia.

Scientific Research Applications

Silver bromide has a wide range of applications in scientific research:

Photography: Its photosensitivity is crucial for capturing images on photographic film and paper.

Radiation Detection: this compound is used in solid-state detectors and nuclear track detectors due to its sensitivity to ionizing radiation.

Infrared Spectroscopy: It is transparent to infrared light, making it useful in this field.

Medical Field: this compound is used in antiseptic creams for its antimicrobial properties.

Mechanism of Action

The primary mechanism by which silver bromide exerts its effects is through photochemical reactions. When exposed to light, this compound undergoes a photochemical reaction, forming metallic silver and releasing bromine. This reaction darkens the compound and forms a visible image on photographic film or paper .

Comparison with Similar Compounds

- Silver Chloride (AgCl)

- Silver Iodide (AgI)

- Silver Fluoride (AgF)

Comparison:

- Photosensitivity: Silver bromide, like other silver halides, is highly photosensitive, but it is particularly favored in photographic applications due to its optimal balance of sensitivity and stability .

- Solubility: this compound is sparingly soluble in ammonia, unlike silver chloride, which dissolves more readily .

- Applications: While silver chloride and silver iodide are also used in photography, this compound’s unique properties make it the preferred choice for high-quality photographic materials .

This compound’s unique combination of properties and applications makes it a valuable compound in various scientific and industrial fields.

Properties

CAS No. |

14358-95-3 |

|---|---|

Molecular Formula |

AgBr |

Molecular Weight |

187.77 g/mol |

IUPAC Name |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

InChI Key |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

Br[Ag] |

Canonical SMILES |

[Br-].[Ag+] |

physical_description |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)